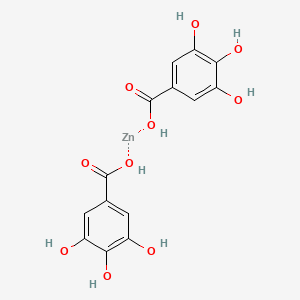
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) is a heterocyclic organic compound featuring a five-membered lactam ring. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and significant applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) can be achieved through various methods. One common approach involves the reaction of imidazole and formaldehyde under basic conditions . Another method includes the reaction of 2-pyrrolidinone with methanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers .
化学反应分析
Types of Reactions
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
科学研究应用
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and leading to various biological outcomes .
相似化合物的比较
Similar Compounds
1,5-dimethyl-2-pyrrolidinone: Another pyrrolidinone derivative with similar structural features.
4,4-Dimethyl-5-methylene-2-pyrrolidinone: Shares the methylene group at the 5-position.
Uniqueness
2-Pyrrolidinone,3,4-dimethyl-5-methylene-,cis-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidinone derivatives .
属性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC 名称 |
(3R,4S)-3,4-dimethyl-5-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,3H2,1-2H3,(H,8,9)/t4-,5+/m0/s1 |
InChI 键 |
DNODZCHVPPRHKF-CRCLSJGQSA-N |
手性 SMILES |
C[C@H]1[C@H](C(=O)NC1=C)C |
规范 SMILES |
CC1C(C(=O)NC1=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


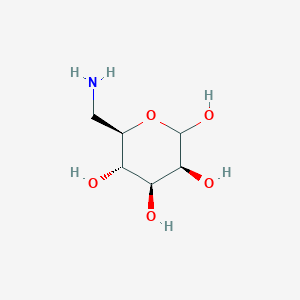
![Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide](/img/structure/B13796181.png)
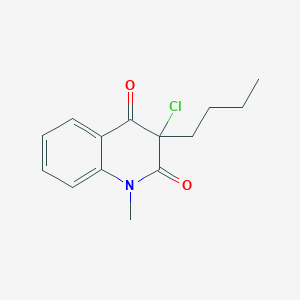
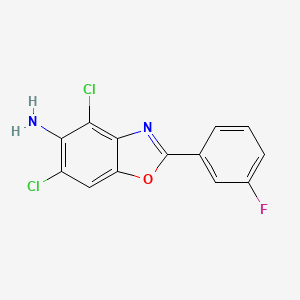
![2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-8,9-diol](/img/structure/B13796189.png)
![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)


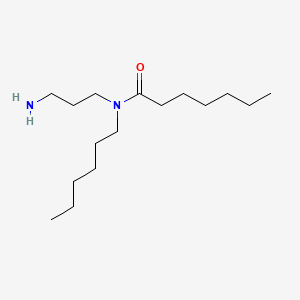
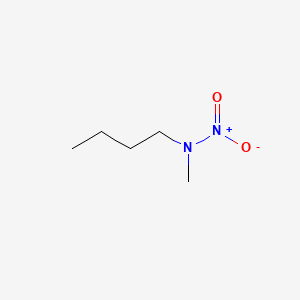
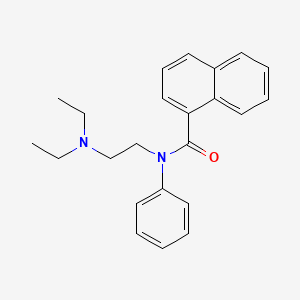
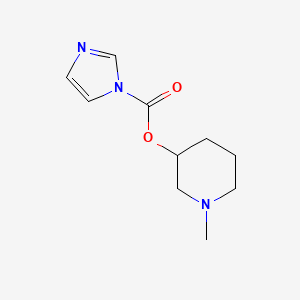
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
